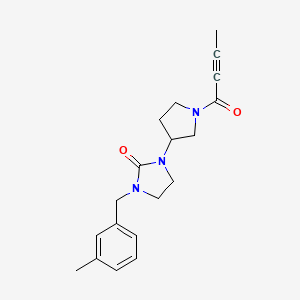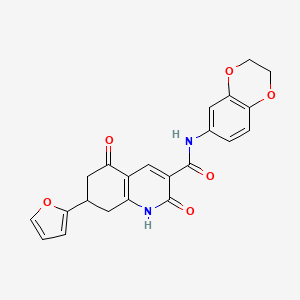![molecular formula C23H20N2O B11043313 (1Z)-1-(1H-indol-3-ylmethylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11043313.png)
(1Z)-1-(1H-indol-3-ylmethylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyrroloquinoline structure through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkyl halides, Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole moiety.
Uniqueness
1-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is unique due to its complex structure, which combines the indole ring with a pyrroloquinoline system. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H20N2O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3Z)-3-(1H-indol-3-ylmethylidene)-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H20N2O/c1-14-12-23(2,3)25-21-16(14)8-6-9-18(21)19(22(25)26)11-15-13-24-20-10-5-4-7-17(15)20/h4-13,24H,1-3H3/b19-11- |
InChI Key |
USKNGLLJUYRMCK-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=CC=C3/C(=C/C4=CNC5=CC=CC=C54)/C2=O)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=CC4=CNC5=CC=CC=C54)C2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043234.png)
![N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11043237.png)
![4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043244.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-chlorophenyl)urea](/img/structure/B11043248.png)
![6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043250.png)
![5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11043260.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11043266.png)



![Tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043285.png)
![4-(1,3-benzodioxol-5-yl)-1-tert-butyl-5-(4-fluorophenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11043297.png)
![4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide](/img/structure/B11043305.png)
![Tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043317.png)
